molecular formula C22H19NO4 B3004729 4-Acetyl-2-methoxyphenyl diphenylcarbamate CAS No. 501104-78-5

4-Acetyl-2-methoxyphenyl diphenylcarbamate

Cat. No.: B3004729
CAS No.: 501104-78-5
M. Wt: 361.397
InChI Key: XIEQUKHPZOMAMN-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an acetyl group, a methoxy group, and a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl diphenylcarbamate typically involves the reaction of 4-acetyl-2-methoxyphenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Acetyl-2-methoxyphenol+Diphenylcarbamoyl chloridePyridine, Reflux4-Acetyl-2-methoxyphenyl diphenylcarbamate\text{4-Acetyl-2-methoxyphenol} + \text{Diphenylcarbamoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 4-Acetyl-2-methoxyphenol+Diphenylcarbamoyl chloridePyridine, Reflux​4-Acetyl-2-methoxyphenyl diphenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl diphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl diphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl diphenylcarbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-methoxyphenyl diphenylcarbamate is unique due to the presence of both the acetyl and diphenylcarbamate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-16(24)17-13-14-20(21(15-17)26-2)27-22(25)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEQUKHPZOMAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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